molecular formula C15H15ClFNO2 B5780578 (3-chloro-4-fluorophenyl)(2,4-dimethoxybenzyl)amine

(3-chloro-4-fluorophenyl)(2,4-dimethoxybenzyl)amine

Cat. No. B5780578
M. Wt: 295.73 g/mol
InChI Key: JEWYQROYFQLJCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar fluorinated aromatic compounds often involves complex chemical reactions, including reductive amination and the use of reagents like sodium cyanoborohydride for purification and isolation processes. For instance, the synthesis of a potent nonpeptide CCR1 antagonist utilized a module-assisted two-step one-pot procedure, demonstrating the intricate methods required for such compounds (Mäding et al., 2006).

Molecular Structure Analysis

The molecular structure of fluorinated aromatic amines, including the studied compound, typically exhibits strong intramolecular hydrogen bonds, determining the formation of pseudocycles. This is crucial for understanding the compound's reactivity and interaction capabilities (Mansilla-Koblavi et al., 1995).

Chemical Reactions and Properties

Fluorinated aromatic compounds participate in various chemical reactions, contributing to their versatility in synthesis and applications. For example, the formation of thiourea derivatives from similar structures shows the potential for creating novel compounds with specific properties, such as herbicidal activity (Liu Chang-chun, 2006).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first aid measures .

properties

IUPAC Name

3-chloro-N-[(2,4-dimethoxyphenyl)methyl]-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2/c1-19-12-5-3-10(15(8-12)20-2)9-18-11-4-6-14(17)13(16)7-11/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWYQROYFQLJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=CC(=C(C=C2)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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